molecular formula C20H25N3O B2794148 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea CAS No. 1105208-91-0

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea

Cat. No. B2794148
M. Wt: 323.44
InChI Key: ACWOACMJKQAPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea, also known as MTU, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MTU is a urea derivative with a unique chemical structure that makes it a promising candidate for drug development. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with m-tolyl isocyanate in the presence of a suitable catalyst to form the intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea, which is then reacted with m-tolyl isocyanate to form the final product.

Starting Materials
1-methyl-1,2,3,4-tetrahydroquinoline, m-tolyl isocyanate, suitable catalyst

Reaction
Step 1: 1-methyl-1,2,3,4-tetrahydroquinoline is reacted with m-tolyl isocyanate in the presence of a suitable catalyst to form the intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea., Step 2: The intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is then reacted with m-tolyl isocyanate to form the final product 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea.

Scientific Research Applications

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been the subject of several scientific research studies due to its potential applications in the field of medicine. One of the primary research areas for 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is in the development of anti-cancer drugs. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for the development of cancer treatments.
In addition to its anti-cancer properties, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has also been studied for its potential use as an anti-inflammatory agent. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these enzymes, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea may be able to slow down the growth of cancer cells.

Biochemical And Physiological Effects

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has also been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects. These properties make 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea a promising candidate for the development of cancer treatments.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is its potential toxicity, which may limit its use in certain applications. Further research is needed to better understand the toxicity of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea and to develop safe and effective uses for this compound.

Future Directions

There are several future directions for research on 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea. One area of research is in the development of new anti-cancer drugs based on the structure of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea. Another area of research is in the development of new anti-inflammatory drugs that target specific enzymes and signaling pathways in cells. Additionally, further research is needed to better understand the mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea and to develop safe and effective uses for this compound.

properties

IUPAC Name

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-15-5-3-7-18(13-15)22-20(24)21-11-10-16-8-9-19-17(14-16)6-4-12-23(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOACMJKQAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea

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